molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9

5-Bromoisatin

Cat. No.: B120047
CAS No.: 87-48-9
M. Wt: 226.03 g/mol
InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
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Description

5-Bromoisatin is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 5-position of the isatin structure, making it a 5-haloisatin. It has the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . This compound is known for its biological and pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

5-Bromoisatin undergoes several types of chemical reactions, including:

Scientific Research Applications

Anti-Inflammatory Activity

5-Bromoisatin has been studied for its potential as an anti-inflammatory agent. Research indicates that it exhibits significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in various cell lines. For instance, a study demonstrated that this compound showed an IC50 value of 38.05 μM for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, achieving a 100% inhibition at a concentration of 50 μg/mL .

Case Study: Inhibition Mechanism

The mechanism of action involves the inhibition of the nuclear factor kappa B (NFκB) translocation pathway, which is crucial in the inflammatory response. In vitro tests indicated that this compound led to a significant reduction in NFκB translocation by approximately 63.7% at a concentration of 40 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Studies have shown that derivatives of this compound possess notable antibacterial properties, making them candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
N-benzyl-5-bromoisatinEscherichia coli25 μg/mL
5-Bromo-2-hydroxyisatinPseudomonas aeruginosa30 μg/mL

This table summarizes the effectiveness of various derivatives against specific bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .

Anticancer Activity

Research has also identified the anticancer potential of this compound and its derivatives. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study: Apoptosis Induction

In vitro studies using different cancer cell lines revealed that this compound effectively induced apoptosis, with significant morphological changes observed under microscopy. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through bromination reactions involving isatin under controlled conditions. Researchers have explored various synthetic pathways to create derivatives with enhanced biological activity.

Synthesis Overview

  • Starting Material: Isatin
  • Reagents: Bromine or brominating agents (e.g., pyridinium hydrobromide perbromide)
  • Conditions: Typically conducted in solvents such as acetonitrile or dichloromethane at moderate temperatures.

This synthetic versatility allows for the generation of a wide range of derivatives tailored for specific biological applications .

Comparison with Similar Compounds

5-Bromoisatin can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their biological activities and applications. This compound is unique due to its specific biological activities and its efficiency in various synthetic reactions.

Biological Activity

5-Bromoisatin, a brominated derivative of isatin, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound (C_8H_6BrN_O) is characterized by a bromine atom at the 5-position of the isatin structure. Its synthesis typically involves bromination of isatin and subsequent modifications to enhance its biological activity. For instance, novel derivatives have been synthesized by combining this compound with other pharmacophores, leading to compounds with improved efficacy against various pathogens.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its derivatives against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity, particularly for specific derivatives that were synthesized alongside this compound .

Compound MIC (µM) Activity
3g0.355Active against C. albicans
3h0.856Active against A. niger
3iVariableSignificant antimicrobial effect

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties by inhibiting nitric oxide (NO) production and tumor necrosis factor α (TNFα) in stimulated macrophages. A study reported an IC50 value of 34.3 μg/mL for its anti-inflammatory effects, indicating a strong potential for development as an anti-inflammatory agent . The compound's ability to inhibit NFκB translocation further supports its role in mitigating inflammatory responses.

Antiviral and Antidiabetic Effects

This compound has also demonstrated antiviral activity, particularly against HIV and other viral pathogens. Its derivatives have been explored for their potential in treating viral infections due to their ability to inhibit viral replication mechanisms . Additionally, studies have indicated antidiabetic properties, with some compounds derived from this compound showing the ability to lower blood glucose levels in animal models .

Case Studies

  • Antimicrobial Efficacy : In a study involving the synthesis of pyrimidine derivatives from this compound, several compounds exhibited significant antimicrobial activity, with some showing enhanced effects compared to the parent compound . The structural modifications were crucial in improving their bioactivity.
  • Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory action revealed that this compound could effectively reduce inflammatory markers in cellular models, highlighting its potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

5-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCESWADCIXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236037
Record name 5-Bromoisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-48-9
Record name 5-Bromoisatin
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Record name 5-Bromoisatin
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Record name 5-Bromoisatin
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Record name 5-Bromoisatin
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Record name 5-bromoindoline-2,3-dione
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Synthesis routes and methods

Procedure details

To a hot solution of conc. H2SO4 (48 mL) at 60° C. was added portion wise (N-(4-bromo-phenyl)-2-hydroxyimino-acetamide (12 g, 41.1 mmol). After completion of the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid (10 g, 89%).
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Name
N-(4-bromo-phenyl)-2-hydroxyimino-acetamide
Quantity
12 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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